Ginsenoside Ra1

説明

Ginsenoside Ra1 is a component from ginseng . It is known to inhibit protein tyrosine kinase (PTK) activation induced by hypoxia/reoxygenation .

Synthesis Analysis

The synthesis of Ginsenoside Ra1 involves a complex process. Panax ginseng is a medicinal plant known for its pharmacological benefits, which are attributed to the triterpenoid saponin ginsenosides found throughout the species . With the completion of the entire ginseng genome sequencing and the construction of the ginseng genome database, it has become possible to access information about many genes newly predicted to be involved in ginsenoside biosynthesis .Molecular Structure Analysis

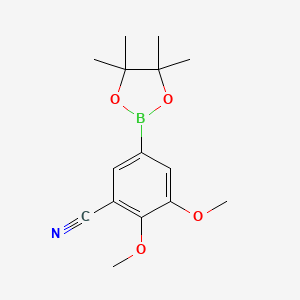

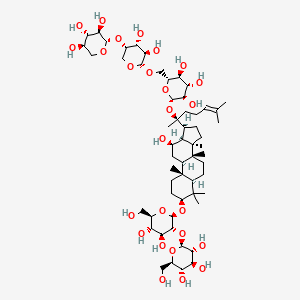

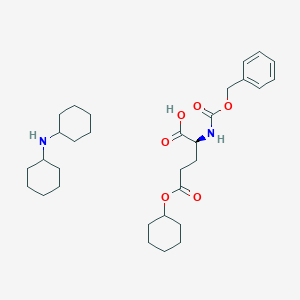

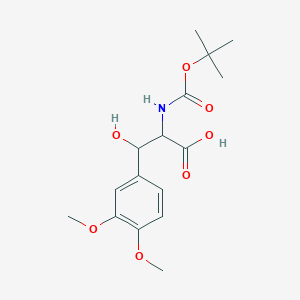

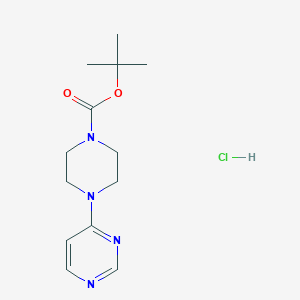

The molecular formula of Ginsenoside Ra1 is C58H98O26 . Its molecular weight is 1211.4 g/mol . The structure of Ginsenoside Ra1 is complex, with a dammarane structure and sugar moieties connected to the -OH at the C-3 and/or C-2 positions .Chemical Reactions Analysis

Ginsenosides, including Ginsenoside Ra1, are the deglycosylated secondary metabolic derivatives of major ginsenosides . They are more readily absorbed into the bloodstream and function as active substances .Physical And Chemical Properties Analysis

Ginsenoside Ra1 is a triterpenoid saponin . Its molecular weight is 1211.4 g/mol . The structure of Ginsenoside Ra1 is complex, with a dammarane structure and sugar moieties connected to the -OH at the C-3 and/or C-2 positions .科学的研究の応用

Cancer Treatment

Ginsenosides have been found to change the basic hallmarks of cancer cells, which could potentially be used for treating breast cancer . They modify the functional hallmarks of tumor cells, providing a new perspective for the potential application of Ginsenoside as a therapeutic drug for breast cancer .

Immunomodulation

Ginsenosides are regarded as a novel supplementary strategy for preventing and improving immune disorders and related diseases . They regulate the immune system through activation of immune cells, cytokines, and signaling pathways such as MAPK, PI3K/Akt, STAT, and AMPK . They also positively affect immune organs, gut flora structure, and systemic inflammatory responses .

Neuroprotection

Ginsenosides Rg2 and Rh1 have shown strong pharmacological activities in the nervous system . They have protective effects on nerve cells, improved resistance to neuronal injury, modulation of neural activity, resistance to cerebral ischemia/reperfusion injury, improvement of brain damage after eclampsia hemorrhage, improvement of memory and cognitive deficits, treatment of AD and vascular dementia, alleviation of anxiety, pain, and inhibition of ionic-like behavior .

Antioxidant Activity

Ginsenoside Rg1, one of the active components of ginseng, has been extensively investigated for its antioxidant activities . This property makes it a potential remedy for brain disorders, especially dementia and depression .

Anti-inflammatory Activity

Ginsenoside Rg1 also exhibits anti-inflammatory activities . This property further enhances its potential in treating brain disorders .

Dietary Supplements

Ginsenosides are being considered as dietary supplements with immunomodulatory effects . They can be used to prevent and improve immune disorders and related diseases .

作用機序

Target of Action

Ginsenoside Ra1, a component from ginseng, primarily targets protein tyrosine kinase (PTK) . PTK plays a crucial role in various cellular processes, including cell growth, differentiation, metabolism, and apoptosis.

Mode of Action

Ginsenoside Ra1 interacts with its primary target, PTK, by inhibiting its activation induced by hypoxia/reoxygenation . This interaction results in changes in the cellular processes regulated by PTK, potentially influencing cell growth, differentiation, and apoptosis.

Pharmacokinetics

It’s known that ginsenosides, including ra1, are absorbed in the gastrointestinal tract and metabolized mainly by intestinal microflora before absorption into the blood . The bioavailability of Ginsenoside Ra1 could be influenced by factors such as the efficiency of absorption and metabolism.

Action Environment

The action, efficacy, and stability of Ginsenoside Ra1 can be influenced by various environmental factors. For instance, the absorption and metabolism of Ginsenoside Ra1, which can impact its bioavailability and efficacy, can be influenced by factors such as the pH level and microbial composition of the gastrointestinal tract. Additionally, factors such as temperature and humidity could potentially influence the stability of Ginsenoside Ra1 .

Safety and Hazards

将来の方向性

With the completion of the entire ginseng genome sequencing and the construction of the ginseng genome database, it has become possible to access information about many genes newly predicted to be involved in ginsenoside biosynthesis . This opens up new directions for functional studies of the predicted genes related to ginsenoside production and its regulation .

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2-[(2S,3R,4S,5S,6R)-6-[[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H98O26/c1-24(2)10-9-14-58(8,84-52-47(74)42(69)39(66)30(81-52)22-76-49-45(72)40(67)31(23-77-49)80-50-44(71)36(63)27(62)21-75-50)25-11-16-57(7)35(25)26(61)18-33-55(5)15-13-34(54(3,4)32(55)12-17-56(33,57)6)82-53-48(43(70)38(65)29(20-60)79-53)83-51-46(73)41(68)37(64)28(19-59)78-51/h10,25-53,59-74H,9,11-23H2,1-8H3/t25-,26+,27+,28+,29+,30+,31-,32-,33+,34-,35-,36-,37+,38+,39+,40-,41-,42-,43-,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,55-,56+,57+,58-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMXBSSOCCPAOR-WWJNHZDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(CO8)OC9C(C(C(CO9)O)O)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@H](CO8)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H98O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316881 | |

| Record name | Ginsenoside Ra1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1211.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ginsenoside Ra1 | |

CAS RN |

83459-41-0 | |

| Record name | Ginsenoside Ra1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83459-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginsenoside Ra1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-ethyl 2-[(2'-benzyloxycarbonyl-6'-nitro-phenyl)-imino] propanoate](/img/structure/B1447825.png)